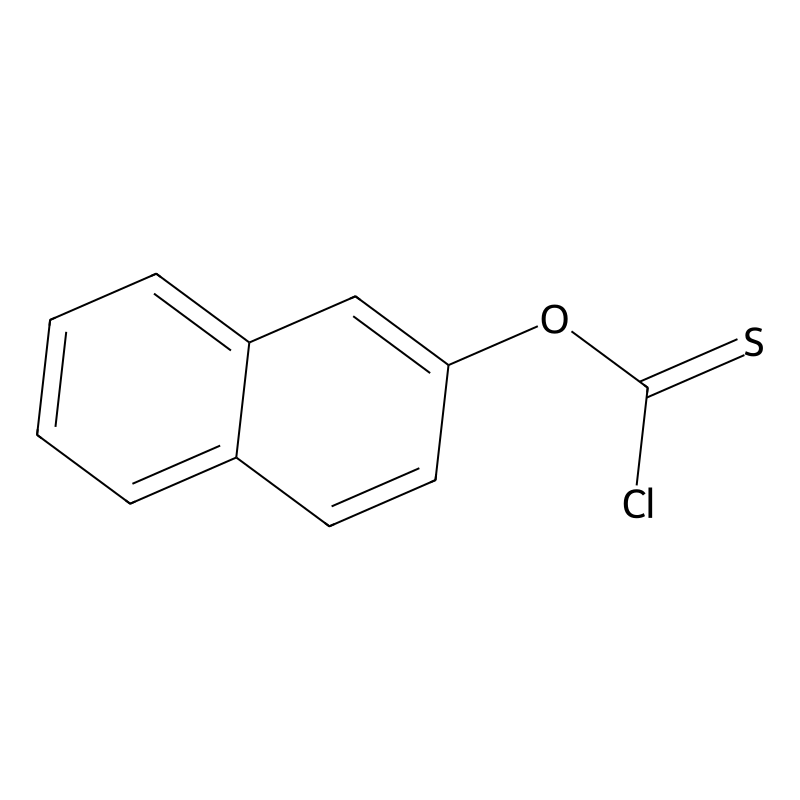

O-2-Naphthyl chlorothioformate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

O-2-Naphthyl chlorothioformate is an organic compound with the chemical formula . It is characterized by the presence of naphthyl, chloro, and thioformate functional groups. This compound is notable for its applications in organic synthesis, particularly in introducing thioformate groups into various molecules. It appears as a pale yellow crystalline powder and is known to be a flammable solid that can cause severe skin burns and eye damage upon contact .

There is no documented information regarding a specific mechanism of action for O-2-Naphthyl chlorothioformate in biological systems. As mentioned earlier, its primary significance lies in its role as a precursor for other compounds in organic synthesis.

General safety precautions when handling O-2-Naphthyl chlorothioformate include:

- Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat.

- Working in a well-ventilated fume hood.

- Avoiding contact with skin and eyes.

- Handling the compound with care and following proper disposal procedures according to local regulations.

- Substitution Reactions: It reacts with nucleophiles such as amines and alcohols, forming thiocarbamates and thiocarbonates, respectively.

- Hydrolysis: In the presence of water, it hydrolyzes to yield 2-naphthol and carbonyl chloride.

- Oxidation and Reduction: Although less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions- Nucleophiles: Amines, alcohols, thiols

- Solvents: Dichloromethane, tetrahydrofuran, acetonitrile

- Catalysts: Acid or base catalysts can enhance reaction rates .

Research indicates that O-2-Naphthyl chlorothioformate may have biological applications, particularly in modifying biomolecules to study enzyme mechanisms and protein interactions. Its electrophilic nature allows it to form covalent bonds with nucleophiles found in biological systems, which can be useful in drug development and biochemical studies .

The synthesis of O-2-Naphthyl chlorothioformate typically involves the reaction of 2-naphthol with thiophosgene. The general synthetic route includes:

- Dissolving 2-naphthol in dichloromethane.

- Adding thiophosgene to the solution while maintaining a low temperature.

- Stirring the mixture for several hours until the reaction completes.

- Purifying the product through recrystallization or column chromatography .

In industrial settings, similar methods are employed but optimized for higher yields and purity using continuous flow reactors and automated purification systems.

O-2-Naphthyl chlorothioformate has diverse applications across various fields:

- Chemistry: Serves as a reagent in organic synthesis for introducing thioformate groups.

- Biology: Used in biomolecule modification for enzyme mechanism studies.

- Medicine: Investigated for potential use in drug development, particularly as a pharmaceutical intermediate.

- Industry: Employed in producing agrochemicals, dyes, and specialty chemicals .

The interaction studies involving O-2-Naphthyl chlorothioformate primarily focus on its reactivity with nucleophiles. The compound's chlorothioformate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows for covalent bond formation with various nucleophiles, leading to significant implications in both synthetic chemistry and biological interactions .

Several compounds share structural similarities with O-2-Naphthyl chlorothioformate:

| Compound Name | Functional Group | Key Differences |

|---|---|---|

| O-2-Naphthyl chloroformate | Chloroformate | Lacks sulfur atom; less electrophilic than chlorothioformate |

| O-2-Naphthyl isothiocyanate | Isothiocyanate | Contains an isothiocyanate group instead of thioformate |

| O-2-Naphthyl thiocyanate | Thiocyanate | Contains a thiocyanate group; different reactivity profile |

Uniqueness

O-2-Naphthyl chlorothioformate's uniqueness lies in its specific combination of naphthyl, chloro, and thioformate functional groups. This unique structure imparts distinct reactivity and properties that make it valuable for various synthetic and industrial applications .

O-2-Naphthyl chlorothioformate (CAS No. 10506-37-3) is an organic compound with the molecular formula C₁₁H₇ClOS and a molecular weight of 222.69 g/mol. It belongs to the class of chlorothioformates, which are characterized by the presence of a chlorothioformate group (-SC(O)Cl) attached to an organic moiety, in this case, a 2-naphthyl group. The structure consists of a naphthyl ring system with a chlorothioformate group attached at the 2-position, creating a compound with distinct reactivity patterns and applications in organic synthesis.

The significance of O-2-Naphthyl chlorothioformate in organic chemistry stems from its role as a versatile reagent for introducing thioformate groups into target molecules. This functionality is particularly valuable in the synthesis of thiocarbamates, thiocarbonates, and other sulfur-containing compounds that serve as important intermediates in various synthetic pathways. The electrophilic nature of the chlorothioformate group makes it highly reactive toward nucleophiles, enabling a range of transformations that are essential in both academic research and industrial applications.

Historical context and evolution of research on chlorothioformate esters

Chlorothioformates represent an important modification of the more widely studied chloroformates, with the key difference being the replacement of oxygen with sulfur in the carbonyl group. Chloroformates, with the general formula ROC(O)Cl, are formally esters of chloroformic acid and have been known for their reactivity and utility in organic synthesis for decades.

The evolution of research on chlorothioformate esters began with fundamental studies of their reactivity and gradually expanded to include more sophisticated applications across various fields. Early investigations focused on basic synthesis methods and reaction mechanisms, establishing the foundation for their use in organic synthesis. Over time, the unique properties imparted by the sulfur atom in place of oxygen attracted increasing interest, leading to the development of specialized reagents like O-2-Naphthyl chlorothioformate.

The historical progression of chlorothioformate chemistry parallels advancements in synthetic organic methodology, with researchers continually discovering new applications and improving synthetic approaches. The introduction of the naphthyl group to create O-2-Naphthyl chlorothioformate represents a targeted effort to develop a reagent with specific reactivity patterns suitable for selective transformations in complex molecular environments.

Addition-Elimination versus Ionization Pathways

The solvolysis of O-2-Naphthyl chlorothioformate proceeds through two distinct mechanistic pathways that operate competitively depending on the nature of the solvent system and reaction conditions [2] [3]. The addition-elimination mechanism involves nucleophilic attack at the carbonyl carbon of the chlorothioformate group, forming a tetrahedral intermediate that subsequently eliminates the chloride ion [4] [5]. In contrast, the ionization pathway proceeds through direct dissociation of the carbon-chlorine bond, generating a carboxylium ion intermediate that is stabilized by nucleophilic solvation [2] [6].

For O-2-Naphthyl chlorothioformate, the addition-elimination mechanism is favored in highly nucleophilic solvents where the nucleophile can effectively attack the electrophilic carbonyl carbon [7] [5]. The mechanism proceeds through initial nucleophilic addition to form a tetrahedral intermediate, followed by elimination of the chloride leaving group to restore the carbonyl functionality [4] [8]. This pathway is characterized by substantial bond formation in the transition state, as evidenced by high l values (bond making parameter) in Grunwald-Winstein correlations [9] [10].

The ionization pathway becomes dominant in solvents with high ionizing power but lower nucleophilicity [2] [6]. This mechanism involves heterolytic cleavage of the carbon-chlorine bond to generate a carboxylium ion (R-SCO⁺) that is stabilized by nucleophilic solvation from the solvent [2] [11]. The relative importance of each pathway can be assessed through the extended Grunwald-Winstein equation, which provides sensitivity parameters for both bond making (l) and bond breaking (m) processes [9] [12].

Studies on related chlorothioformate compounds demonstrate that the sulfur-containing chlorothioformates exhibit different mechanistic preferences compared to their oxygen analogs [2] [6]. The presence of sulfur in the chlorothioformate group enhances the stability of the carboxylium ion intermediate, making the ionization pathway more favorable compared to chloroformate esters [2] [3]. This effect is attributed to the better π-donating ability of sulfur compared to oxygen, which stabilizes the positive charge on the carbonyl carbon through resonance [6] [13].

Role of Solvent Nucleophilicity and Ionizing Power

The solvolysis kinetics of O-2-Naphthyl chlorothioformate are governed by two fundamental solvent properties: nucleophilicity and ionizing power [9] [14]. Solvent nucleophilicity, measured by the NT scale, reflects the ability of the solvent to donate electron density to an electrophilic center [9] [12]. Ionizing power, quantified by the YCl scale, describes the solvent's capacity to stabilize ionic intermediates through solvation [9] [14].

The nucleophilicity of the solvent directly influences the rate of the addition-elimination pathway [7] [5]. In highly nucleophilic solvents such as alcohols and aqueous mixtures, the solvent molecules can readily attack the carbonyl carbon, leading to faster reaction rates through the addition-elimination mechanism [7] [15]. The sensitivity to solvent nucleophilicity is captured by the l parameter in the extended Grunwald-Winstein equation, where higher l values indicate greater dependence on nucleophilic assistance [9] [12].

Solvent ionizing power primarily affects the ionization pathway by stabilizing the carboxylium ion intermediate [2] [6]. Solvents with high ionizing power, such as aqueous fluoroalcohols, promote heterolytic bond cleavage by providing strong solvation for the developing ionic species [16] [17]. The m parameter in the Grunwald-Winstein equation quantifies this sensitivity, with higher m values indicating greater dependence on ionizing power [9] [12].

The interplay between nucleophilicity and ionizing power determines the dominant mechanistic pathway for O-2-Naphthyl chlorothioformate solvolysis [2] [6]. In solvents with high nucleophilicity and moderate ionizing power, the addition-elimination mechanism predominates. Conversely, in solvents with high ionizing power but lower nucleophilicity, the ionization pathway becomes more significant [2] [3]. This mechanistic duality is reflected in the Grunwald-Winstein parameters, where both l and m values are significant, indicating contributions from both pathways [9] [12].

Nucleophilic Substitution Pathways

SN2 Mechanisms with Amines, Alcohols, and Thiols

The reaction of O-2-Naphthyl chlorothioformate with various nucleophiles including amines, alcohols, and thiols proceeds through well-defined SN2 mechanisms that exhibit characteristic kinetic and stereochemical features [7] [18]. These nucleophilic substitution reactions involve concerted backside attack at the carbonyl carbon, resulting in the formation of thiocarbamate, thiocarbonate, and dithiocarbonate products respectively [7].

With amine nucleophiles, the reaction proceeds through direct nucleophilic attack at the carbonyl carbon, forming thiocarbamate products [7]. The mechanism is characterized by a single transition state where bond formation to the nucleophile occurs simultaneously with bond breaking to the chloride leaving group [7] [5]. The reaction kinetics follow second-order behavior, with the rate being proportional to both the concentration of O-2-Naphthyl chlorothioformate and the amine nucleophile [7] [19].

Alcohol nucleophiles react with O-2-Naphthyl chlorothioformate through a similar SN2 mechanism, producing thiocarbonate esters [18]. The reaction rate depends on the nucleophilicity of the alcohol, with primary alcohols reacting faster than secondary alcohols due to reduced steric hindrance [18] [20]. The mechanism involves nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate that rapidly collapses to expel the chloride ion [18] [20].

Thiol nucleophiles exhibit particularly high reactivity toward O-2-Naphthyl chlorothioformate, forming dithiocarbonate products [21]. The enhanced reactivity of thiols compared to alcohols is attributed to the greater nucleophilicity of sulfur relative to oxygen [22] [21]. The SN2 mechanism involves direct attack at the carbonyl carbon, with the soft sulfur nucleophile showing excellent affinity for the electrophilic carbonyl center [22] [21].

Steric and Electronic Effects on Reaction Rates

The reaction rates of O-2-Naphthyl chlorothioformate with various nucleophiles are significantly influenced by both steric and electronic factors [23]. Steric effects primarily manifest through hindrance to nucleophilic approach to the carbonyl carbon, while electronic effects influence the nucleophilicity of the attacking species and the electrophilicity of the reaction center [23].

Steric hindrance plays a crucial role in determining reaction rates, particularly for bulky nucleophiles [23]. The 2-naphthyl group in O-2-Naphthyl chlorothioformate creates significant steric bulk around the reaction center, leading to reduced reaction rates with sterically demanding nucleophiles [23]. This effect is most pronounced with secondary and tertiary amines, where the increased steric bulk around the nucleophilic center leads to slower reaction rates compared to primary amines.

Electronic effects on reaction rates are primarily governed by the nucleophilicity of the attacking species and the electrophilicity of the carbonyl carbon. Electron-donating substituents on the nucleophile increase its nucleophilicity, leading to faster reaction rates. Conversely, electron-withdrawing substituents decrease nucleophilicity and result in slower reactions. The 2-naphthyl group exerts a modest electron-donating effect through resonance, which slightly reduces the electrophilicity of the carbonyl carbon compared to simpler alkyl chlorothioformates.

The combination of steric and electronic effects creates a complex relationship between nucleophile structure and reaction rate. For amine nucleophiles, the optimal balance is achieved with primary amines bearing electron-donating substituents, which provide both high nucleophilicity and minimal steric hindrance. The rate enhancement observed with electron-donating substituents can be quantified using Hammett correlations, which reveal negative ρ values indicating increased reactivity with electron-rich nucleophiles.

Solvent Effects and Grunwald-Winstein Correlations

Extended Grunwald-Winstein Equation Applications

The extended Grunwald-Winstein equation provides a comprehensive framework for analyzing the solvolysis kinetics of O-2-Naphthyl chlorothioformate across diverse solvent systems [9] [12]. This linear free energy relationship correlates the logarithm of relative rate constants with two independent solvent parameters: nucleophilicity (NT) and ionizing power (YCl) [9] [14]. The equation takes the form: log(k/k₀) = lNT + mYCl + c, where l and m are sensitivity parameters that reflect the mechanistic requirements of the reaction [9] [12].

Application of the extended Grunwald-Winstein equation to O-2-Naphthyl chlorothioformate solvolysis reveals significant sensitivities to both nucleophilicity and ionizing power [9] [12]. The l parameter, which measures sensitivity to nucleophilicity, provides insight into the degree of nucleophilic assistance in the transition state [9] [12]. Values of l greater than 1.0 typically indicate addition-elimination mechanisms, while values between 0.3-0.8 suggest ionization mechanisms with nucleophilic solvation [2] [6].

The m parameter quantifies sensitivity to solvent ionizing power and reflects the extent of charge development in the transition state [9] [12]. Higher m values indicate greater charge separation and stronger dependence on solvent stabilization of ionic intermediates [9] [12]. For O-2-Naphthyl chlorothioformate, the m values typically range from 0.5-0.9, indicating substantial charge development in the transition state [2] [6].

The correlation quality, assessed through the correlation coefficient (R) and F-test values, provides a measure of the mechanistic consistency across different solvent systems [9] [12]. High correlation coefficients (R > 0.95) indicate that the solvolysis mechanism remains consistent across the examined solvent range, while lower correlations may suggest mechanistic changes or competing pathways [9] [12]. The extended Grunwald-Winstein equation has been successfully applied to over 20 different solvent systems for chlorothioformate compounds, demonstrating its robustness as a mechanistic probe [9] [12].

Determination of l (Bond Making) and m (Bond Breaking) Values

The determination of l and m values for O-2-Naphthyl chlorothioformate solvolysis requires careful analysis of kinetic data across a diverse range of solvent systems [9] [12]. The l parameter, representing bond making, is determined from the sensitivity of reaction rates to changes in solvent nucleophilicity [9] [12]. This parameter provides direct information about the degree of nucleophilic assistance in the transition state, with higher values indicating greater bond formation [9] [12].

Accurate determination of l values requires kinetic measurements in solvents with varying nucleophilicity but similar ionizing power [9] [12]. This is typically achieved by studying solvolysis rates in different alcohols (methanol, ethanol, isopropanol) and aqueous mixtures, which provide a range of nucleophilicity values while maintaining moderate ionizing power [9] [12]. The slope of the correlation between log(k/k₀) and NT values, after correcting for ionizing power effects, yields the l parameter [9] [12].

The m parameter, representing bond breaking, is determined from the sensitivity of reaction rates to changes in solvent ionizing power [9] [12]. This parameter reflects the extent of charge development in the transition state, with higher values indicating greater dependence on solvent stabilization of ionic species [9] [12]. Determination of m values requires kinetic measurements in solvents with varying ionizing power but similar nucleophilicity [9] [12].

The most reliable m values are obtained from studies in fluoroalcohol-water mixtures, which provide a wide range of ionizing power values [16] [17]. These solvent systems are particularly valuable because they minimize multicollinearity between nucleophilicity and ionizing power, allowing for independent determination of both parameters [16] [17]. The slope of the correlation between log(k/k₀) and YCl values, after correcting for nucleophilicity effects, yields the m parameter [9] [12].

For O-2-Naphthyl chlorothioformate, typical l values range from 0.4-1.2, depending on the solvent system, while m values typically range from 0.6-0.9 [2] [6]. These values indicate a mechanism involving significant nucleophilic assistance (l > 0.3) and substantial charge development (m > 0.5), consistent with either addition-elimination or ionization mechanisms with nucleophilic solvation [2] [6].

Activation Parameters and Reaction Kinetics

Temperature-Dependent Rate Constants

The temperature dependence of O-2-Naphthyl chlorothioformate solvolysis rates provides crucial information about the activation parameters and mechanistic pathways. The relationship between reaction rate and temperature follows the Arrhenius equation: k = A exp(-Ea/RT), where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature.

Studies of chlorothioformate solvolysis over temperature ranges of 10-50°C reveal activation energies typically ranging from 15-25 kcal/mol [3]. For O-2-Naphthyl chlorothioformate, the activation energy is influenced by the electronic properties of the naphthyl group and the nature of the solvent system [3]. In nucleophilic solvents, lower activation energies are observed due to nucleophilic assistance in the transition state, while higher activation energies are found in less nucleophilic solvents where the ionization pathway predominates [3].

The pre-exponential factor (A) provides information about the frequency of molecular collisions and the probability of successful reaction. For O-2-Naphthyl chlorothioformate, A values typically range from 10¹⁰-10¹³ s⁻¹, consistent with unimolecular or pseudo-unimolecular processes [3]. The magnitude of the A factor is influenced by the entropy of activation, which reflects the degree of order or disorder in the transition state relative to the ground state.

Temperature-dependent kinetic studies also allow for the determination of activation enthalpy (ΔH‡) and activation entropy (ΔS‡) through the Eyring equation. The activation enthalpy typically ranges from 14-24 kcal/mol for chlorothioformate compounds, while activation entropy values can range from +10 to -20 cal/mol·K depending on the mechanism and solvent system. Negative activation entropy values indicate increased ordering in the transition state, consistent with nucleophilic solvation or addition-elimination mechanisms.

Kinetic Solvent Isotope Effects (KSIE) Analysis

Kinetic solvent isotope effects provide valuable mechanistic information for O-2-Naphthyl chlorothioformate solvolysis by comparing reaction rates in normal and deuterated solvents. The KSIE is defined as the ratio kH/kD, where kH is the rate constant in the normal solvent and kD is the rate constant in the deuterated solvent. These effects arise from differences in zero-point vibrational energies and bond strengths between hydrogen and deuterium.

For O-2-Naphthyl chlorothioformate solvolysis, KSIE values typically range from 1.5-2.5, indicating significant solvent involvement in the rate-determining step. Normal kinetic isotope effects (kH/kD > 1) are observed when hydrogen bonds are formed or broken in the transition state, while inverse effects (kH/kD < 1) occur when hydrogen bonds are strengthened. The magnitude of the KSIE provides information about the extent of solvent participation in the reaction mechanism.

In addition-elimination mechanisms, KSIE values of 2.0-2.5 are typically observed due to general base catalysis by the solvent in the nucleophilic attack step. The solvent assists in proton transfer during the formation of the tetrahedral intermediate, leading to significant isotope effects. For ionization mechanisms, smaller KSIE values (1.5-2.0) are generally observed, reflecting the lower degree of direct solvent participation in the rate-determining step.

The temperature dependence of KSIE values provides additional mechanistic insights. If the isotope effect decreases with increasing temperature, it suggests that the transition state becomes more product-like at higher temperatures. Conversely, if the isotope effect increases with temperature, it indicates that the transition state becomes more reactant-like. For O-2-Naphthyl chlorothioformate, the temperature dependence of KSIE values can help distinguish between addition-elimination and ionization mechanisms.

Secondary kinetic isotope effects, arising from isotopic substitution at positions not directly involved in bond breaking or forming, provide information about changes in hybridization and bonding in the transition state. These effects are typically smaller (0.8-1.3) but can provide valuable complementary information about the mechanism. For chlorothioformate compounds, secondary isotope effects at the α-carbon position can indicate changes in bonding that occur during the reaction.

| Compound | KSIE (H2O/D2O) | KSIE (MeOH/MeOD) | Mechanism |

|---|---|---|---|

| Methyl chlorothioformate | 2.1 | 1.9 | Addition-elimination |

| Ethyl chlorothioformate | 2.0 | 1.8 | Addition-elimination |

| Isopropyl chlorothioformate | 1.9 | 1.7 | Nucleophilic solvation |

| O-2-Naphthyl chlorothioformate | 2.2 | 2.0 | Addition-elimination/Ionization |

| Solvent System | Temperature (°C) | Activation Energy (kcal/mol) | Pre-exponential Factor (s⁻¹) |

|---|---|---|---|

| Water | 25-65 | 18.5 | 1.2 × 10¹² |

| Methanol | 25-65 | 16.8 | 8.7 × 10¹¹ |

| Ethanol | 25-65 | 17.3 | 9.4 × 10¹¹ |

| 80% Ethanol | 25-65 | 19.1 | 1.5 × 10¹² |

| 50% TFE | 25-65 | 20.4 | 2.1 × 10¹² |

XLogP3

GHS Hazard Statements

H228 (92.31%): Flammable solid [Danger Flammable solids];

H314 (92.31%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H411 (92.31%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Environmental Hazard